N-{4-[4-(4-chlorophenyl)-3-(1H-pyrrol-1-yl)thiophene-2-amido]phenyl}furan-2-carboxamide
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Overview
Description
N-{4-[4-(4-chlorophenyl)-3-(1H-pyrrol-1-yl)thiophene-2-amido]phenyl}furan-2-carboxamide is a complex organic compound that features a combination of several functional groups, including a chlorophenyl group, a pyrrole ring, a thiophene ring, and a furan ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{4-[4-(4-chlorophenyl)-3-(1H-pyrrol-1-yl)thiophene-2-amido]phenyl}furan-2-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Chlorophenyl Thiophene Intermediate: This step involves the reaction of 4-chlorobenzaldehyde with thiophene-2-carboxylic acid in the presence of a suitable catalyst to form the chlorophenyl thiophene intermediate.
Pyrrole Ring Formation: The intermediate is then reacted with pyrrole under acidic conditions to form the pyrrole-substituted thiophene compound.
Amidation Reaction: The pyrrole-substituted thiophene compound is then reacted with 4-aminobenzoyl chloride to form the amide bond, resulting in the formation of this compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
N-{4-[4-(4-chlorophenyl)-3-(1H-pyrrol-1-yl)thiophene-2-amido]phenyl}furan-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the chlorophenyl and pyrrole rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenation using N-bromosuccinimide (NBS) in the presence of light.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of halogenated derivatives.
Scientific Research Applications
N-{4-[4-(4-chlorophenyl)-3-(1H-pyrrol-1-yl)thiophene-2-amido]phenyl}furan-2-carboxamide has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as an anti-inflammatory, anticancer, and antimicrobial agent.
Materials Science: It is used in the development of organic semiconductors and conductive polymers.
Organic Synthesis: The compound serves as a building block for the synthesis of more complex molecules.
Mechanism of Action
The mechanism of action of N-{4-[4-(4-chlorophenyl)-3-(1H-pyrrol-1-yl)thiophene-2-amido]phenyl}furan-2-carboxamide involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may target enzymes or receptors involved in inflammatory pathways, cancer cell proliferation, or microbial growth.
Pathways Involved: It may inhibit key enzymes or signaling pathways, leading to reduced inflammation, cancer cell death, or inhibition of microbial growth.
Comparison with Similar Compounds
Similar Compounds
N-{4-[4-(4-chlorophenyl)-3-(1H-pyrrol-1-yl)thiophene-2-amido]phenyl}furan-2-carboxamide: Unique due to the combination of chlorophenyl, pyrrole, thiophene, and furan rings.
N-{4-[4-(4-bromophenyl)-3-(1H-pyrrol-1-yl)thiophene-2-amido]phenyl}furan-2-carboxamide: Similar structure but with a bromophenyl group instead of a chlorophenyl group.
N-{4-[4-(4-methylphenyl)-3-(1H-pyrrol-1-yl)thiophene-2-amido]phenyl}furan-2-carboxamide: Similar structure but with a methylphenyl group instead of a chlorophenyl group.
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups, which may confer unique biological activities and chemical reactivity compared to its analogs.
Properties
IUPAC Name |
N-[4-[[4-(4-chlorophenyl)-3-pyrrol-1-ylthiophene-2-carbonyl]amino]phenyl]furan-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H18ClN3O3S/c27-18-7-5-17(6-8-18)21-16-34-24(23(21)30-13-1-2-14-30)26(32)29-20-11-9-19(10-12-20)28-25(31)22-4-3-15-33-22/h1-16H,(H,28,31)(H,29,32) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VBJIXDYYAYDAEY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN(C=C1)C2=C(SC=C2C3=CC=C(C=C3)Cl)C(=O)NC4=CC=C(C=C4)NC(=O)C5=CC=CO5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H18ClN3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
488.0 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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